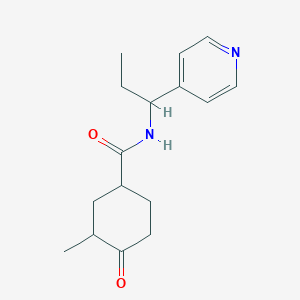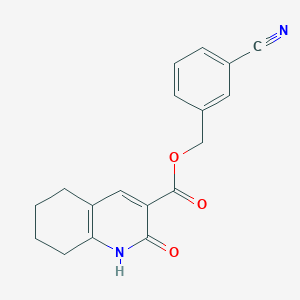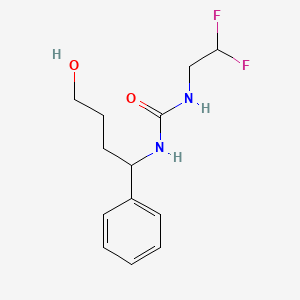
3-methyl-4-oxo-N-(1-pyridin-4-ylpropyl)cyclohexane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-4-oxo-N-(1-pyridin-4-ylpropyl)cyclohexane-1-carboxamide is a synthetic organic compound with a complex structure that includes a cyclohexane ring, a pyridine moiety, and a carboxamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-4-oxo-N-(1-pyridin-4-ylpropyl)cyclohexane-1-carboxamide typically involves multiple steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Methyl and Oxo Groups: The methyl group can be introduced via alkylation, while the oxo group can be added through oxidation reactions.
Attachment of the Pyridine Moiety: The pyridine ring can be attached through a nucleophilic substitution reaction.
Formation of the Carboxamide Group: The carboxamide group is typically formed by reacting the carboxylic acid derivative of the cyclohexane ring with an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding alcohols or ketones.
Reduction: Reduction reactions can target the oxo group, converting it to an alcohol.
Substitution: The pyridine ring can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, 3-methyl-4-oxo-N-(1-pyridin-4-ylpropyl)cyclohexane-1-carboxamide can serve as a building block for more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine
This compound may exhibit biological activity, making it a candidate for drug development. Its structure suggests potential interactions with biological targets such as enzymes or receptors, which could be explored for therapeutic applications.
Industry
In material science, the compound’s unique structure could be utilized in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism by which 3-methyl-4-oxo-N-(1-pyridin-4-ylpropyl)cyclohexane-1-carboxamide exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pyridine moiety could facilitate binding to specific sites, while the carboxamide group might participate in hydrogen bonding or other interactions.
Comparación Con Compuestos Similares
Similar Compounds
4-oxo-N-(1-pyridin-4-ylpropyl)cyclohexane-1-carboxamide: Lacks the methyl group, which could affect its reactivity and biological activity.
3-methyl-4-oxo-N-(1-pyridin-4-ylmethyl)cyclohexane-1-carboxamide: Has a different alkyl chain length, potentially altering its properties.
3-methyl-4-oxo-N-(1-pyridin-3-ylpropyl)cyclohexane-1-carboxamide: The position of the nitrogen in the pyridine ring is different, which could influence its binding affinity and reactivity.
Uniqueness
The unique combination of functional groups in 3-methyl-4-oxo-N-(1-pyridin-4-ylpropyl)cyclohexane-1-carboxamide provides a distinct set of chemical and biological properties. Its structure allows for versatile chemical modifications and potential interactions with a variety of biological targets, making it a valuable compound for research and industrial applications.
Propiedades
IUPAC Name |
3-methyl-4-oxo-N-(1-pyridin-4-ylpropyl)cyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-3-14(12-6-8-17-9-7-12)18-16(20)13-4-5-15(19)11(2)10-13/h6-9,11,13-14H,3-5,10H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXPFLENHBKWFQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=NC=C1)NC(=O)C2CCC(=O)C(C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(3-Oxopiperazin-1-yl)-4-[4-(pyridin-2-yl)piperazin-1-yl]butane-1,4-dione](/img/structure/B6749290.png)
![1,5-Dimethyl-2-phenyl-4-[(3-pyrrolidin-1-ylpropylamino)methyl]pyrazol-3-one](/img/structure/B6749294.png)

![1-Ethyl-3-[1-(furan-2-carbonyl)piperidin-4-yl]-1-methylurea](/img/structure/B6749318.png)
![3-cyclopentyl-N,2-dimethyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)propanamide](/img/structure/B6749324.png)
![N-[5-(5-chloro-2-methoxyphenyl)-1H-pyrazol-3-yl]-3,4-dihydro-2H-pyran-5-carboxamide](/img/structure/B6749331.png)
![6-(3,4-dichlorophenoxy)-N-[4-(dimethylamino)-4-oxobutyl]pyridine-2-carboxamide](/img/structure/B6749336.png)

![N-[2-[(dimethylamino)methyl]phenyl]-2-fluoro-4-methylbenzenesulfonamide](/img/structure/B6749343.png)
![N-[2-(2,4-difluorophenyl)cyclopropyl]-3-methyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxamide](/img/structure/B6749366.png)
![N-[2-[(dimethylamino)methyl]phenyl]-1-propan-2-ylimidazole-4-sulfonamide](/img/structure/B6749383.png)

![3-(5-fluoro-2-phenyl-1H-indol-3-yl)-1-[3-(hydroxymethyl)azetidin-1-yl]propan-1-one](/img/structure/B6749404.png)
![3-[2-(2-Chloro-6-fluorophenyl)-3-oxopiperazine-1-carbonyl]benzonitrile](/img/structure/B6749417.png)
